molecular formula C23H21NO5 B3396155 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate CAS No. 1007678-87-6

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B3396155
CAS No.: 1007678-87-6
M. Wt: 391.4 g/mol
InChI Key: VONHIGNJKYYTBW-JXMROGBWSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is an organic compound that features a combination of a pyridine ring, a vinyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Heck coupling and esterification steps to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Epoxide or diol: from oxidation.

    Piperidine derivative: from reduction.

    Various substituted benzoates: from nucleophilic substitution.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders due to the presence of the pyridine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving pyridine-containing compounds.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The vinyl group and trimethoxybenzoate moiety can also participate in π-π interactions and hydrophobic interactions, respectively, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)vinylbenzene
  • 4-(2-(pyridin-2-yl)vinyl)phenol
  • 3,4,5-trimethoxybenzoic acid

Uniqueness

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the pyridine ring and the trimethoxybenzoate moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-26-20-14-17(15-21(27-2)22(20)28-3)23(25)29-19-11-8-16(9-12-19)7-10-18-6-4-5-13-24-18/h4-15H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONHIGNJKYYTBW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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